molecular formula C12H16 B8496929 1-Methyl-4-(pent-3-en-1-yl)benzene CAS No. 828-17-1

1-Methyl-4-(pent-3-en-1-yl)benzene

Cat. No.: B8496929
CAS No.: 828-17-1
M. Wt: 160.25 g/mol
InChI Key: MUHKIWBIYGOXLC-UHFFFAOYSA-N
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Description

1-Methyl-4-(pent-3-en-1-yl)benzene is an aromatic hydrocarbon featuring a benzene ring substituted with a methyl group at position 1 and a pent-3-en-1-yl group (a five-carbon chain with a double bond starting at the third carbon) at position 3. The pentenyl substituent introduces both steric bulk and unsaturation, which may influence its reactivity, boiling point, and applications in organic synthesis or industrial processes.

Properties

CAS No.

828-17-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

1-methyl-4-pent-3-enylbenzene

InChI

InChI=1S/C12H16/c1-3-4-5-6-12-9-7-11(2)8-10-12/h3-4,7-10H,5-6H2,1-2H3

InChI Key

MUHKIWBIYGOXLC-UHFFFAOYSA-N

Canonical SMILES

CC=CCCC1=CC=C(C=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(pent-3-en-1-yl)benzene with structurally related benzenoid compounds, focusing on molecular features, physical properties, and reactivity.

Substituent Chain Length and Unsaturation

  • 1-But-3-enyl-4-methylbenzene (CAS 20574-99-6): This analog has a shorter butenyl chain (C₄H₇) instead of pentenyl. The reduced chain length and similar double bond position (C3) result in a lower molecular weight (C₁₁H₁₂ vs.
  • 3-Methyl-4-phenyl-1-butene (CAS 6683-51-8) :
    A branched alkenyl substituent (C₄H₇) attached to benzene. The branching reduces molecular symmetry compared to the linear pentenyl chain, possibly lowering melting points .

Substituent Electronic Effects

  • 1-Methyl-4-(trifluoromethyl)benzene (CAS 6140-17-6): The trifluoromethyl (CF₃) group is strongly electron-withdrawing, deactivating the benzene ring toward electrophilic substitution. This contrasts with the electron-donating pentenyl group in the target compound, which enhances ring reactivity. The CF₃ group also increases polarity, likely elevating the boiling point relative to non-fluorinated analogs .
  • 1-Methyl-4-(1-methylethyl)benzene (p-cymene) :
    The isopropyl group (C₃H₇) is electron-donating but fully saturated. Its branched structure reduces steric hindrance compared to the linear pentenyl chain. Mass spectral data (Wiley229.LIB) confirm its distinct fragmentation pattern compared to alkenyl-substituted analogs .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Features Applications/Notes
This compound C₁₂H₁₄ 158.24 Linear alkenyl chain, electron-donating substituent Potential intermediate in organic synthesis; limited flavor impact in foods
1-But-3-enyl-4-methylbenzene C₁₁H₁₂ 144.21 Shorter alkenyl chain, reduced steric bulk Synthetic precursor for fragrances or polymers
1-Methyl-4-(trifluoromethyl)benzene C₈H₇F₃ 160.14 Electron-withdrawing CF₃ group, high polarity Organic synthesis intermediate; used in pharmaceuticals and agrochemicals
1-Methyl-4-(1-methylethyl)benzene C₁₀H₁₄ 134.22 Branched alkyl substituent, high volatility Common in essential oils; used in perfumery and solvents
1-Methyl-4-(phenylmethyl)benzene C₁₄H₁₄ 182.26 Benzyl substituent, high thermal stability Liquid organic hydrogen carrier (LOHC) for energy storage

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